![molecular formula C23H22N2O5 B2894949 N-[1-(呋喃-2-羰基)-3,4-二氢-2H-喹啉-6-基]-3,5-二甲氧基苯甲酰胺 CAS No. 1005298-29-2](/img/structure/B2894949.png)
N-[1-(呋喃-2-羰基)-3,4-二氢-2H-喹啉-6-基]-3,5-二甲氧基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethoxybenzamide, also known as Compound X, is a synthetic compound with potential therapeutic applications. In
科学研究应用
Anticancer Activity
Compounds with furan moieties, such as the one you’ve mentioned, have been studied for their potential anticancer properties. The presence of the furan ring system, especially when linked with other pharmacophoric groups, can lead to compounds with significant anticancer activity. For instance, furan-based compounds have been synthesized and shown to exhibit high activity against human liver carcinoma cells, with some compounds demonstrating IC50 values close to that of the reference drug doxorubicin .
Antiproliferative Effects
The structural motif of furan is also associated with antiproliferative effects. Research has indicated that furan derivatives can inhibit the proliferation of cancer cells, such as cervical cancer cell lines (HeLa). This is particularly important for the development of new therapeutic agents that can target and control the growth of cancerous cells .
Antioxidant Properties
Furan derivatives have been explored for their antioxidant activities. These compounds can act as free radical scavengers, thereby protecting cells from oxidative stress, which is a known factor in the progression of various diseases, including cancer and neurodegenerative disorders .
Antibacterial Activity
Recent advances in the synthesis of novel furan derivatives have highlighted their antibacterial potential. These compounds can be designed to target specific bacterial strains, offering a pathway to develop new antibiotics in an era where antibiotic resistance is a growing concern .
Drug Design and Synthesis
The compound’s structure is conducive to drug design and synthesis, particularly in the creation of hybrid structures that combine different pharmacophoric motifs. This approach can lead to the construction of new drugs with enhanced efficacy and reduced side effects .
Modified Nucleosides
Structurally modified nucleosides, including acyclic and C-nucleoside analogs, have shown a range of medicinal properties, such as antibiotic, antiviral, and antitumor activities. The compound , with its furan and benzamide components, could be a candidate for the synthesis of such modified nucleosides .
作用机制
Target of Action
Furan-based compounds have been known to interact with various biomolecules like proteins and amino acids .
Mode of Action
Furan-based compounds are known to undergo various chemical reactions, including oxidation and reduction . The presence of the azomethine nitrogen, C=N, in some furan-based compounds allows them to interact with metal ions, which can then interact with various biomolecules .
Biochemical Pathways
For instance, they can induce a series of anti-hypoxic proteins that protect cells during exposure to hypoxic conditions .
Pharmacokinetics
The molecular weight of the compound is 40644, which could influence its bioavailability .
Result of Action
Furan-based compounds are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of oxygen can affect the reactivity of furan-based compounds . Furthermore, the pH of the environment can influence the reactions involving these compounds .
属性
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-28-18-12-16(13-19(14-18)29-2)22(26)24-17-7-8-20-15(11-17)5-3-9-25(20)23(27)21-6-4-10-30-21/h4,6-8,10-14H,3,5,9H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXVICLZEGAHQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。